2-(Dimethylamino)propane-1,3-diol

Descripción general

Descripción

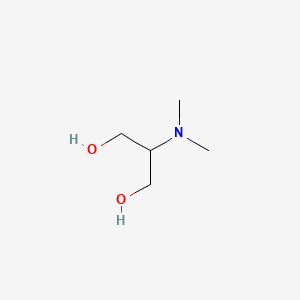

2-(Dimethylamino)propane-1,3-diol is an organic compound with the molecular formula C₅H₁₃NO₂ It is a diol, meaning it contains two hydroxyl groups (-OH), and also features a dimethylamino group (-N(CH₃)₂)

Mecanismo De Acción

Target of Action

It is known to be used in industrial and scientific research .

Mode of Action

It’s known that the compound can react with a diverse set of electrophiles to result in functional diol intermediates .

Biochemical Pathways

It has been used in the synthesis of functional cyclic carbonate monomers through a two-step strategy .

Pharmacokinetics

Its storage temperature is recommended to be between 2-8°c , which may suggest its stability and potential bioavailability.

Result of Action

It has been used in the synthesis of functional cyclic carbonate monomers , suggesting its potential utility in polymer chemistry.

Action Environment

It is recommended to be stored in a dry environment at a temperature between 2-8°c , indicating that temperature and humidity may affect its stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(Dimethylamino)propane-1,3-diol can be synthesized through the reaction of dimethylamine with 3-chloro-1,2-propanediol in the presence of a base such as sodium methoxide. The reaction typically occurs in a solvent mixture of water and methanol. The process involves the following steps:

- Dimethylamine aqueous solution is added to a reactor.

- The methanol solution of 3-chloro-1,2-propanediol is gradually added below 25°C.

- Sodium methoxide is then added to the mixture.

- The reaction mixture is stirred for 1-3 hours, followed by heating to 30-40°C for 2-4 hours.

- The mixture is then heated to reflux for 1-3 hours to complete the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Dimethylamino)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form simpler alcohols.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄), and other peroxides.

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and hydrogen gas (H₂) with palladium catalyst (Pd/C).

Substitution Reactions: Involve reagents such as alkyl halides and strong bases.

Major Products:

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Simpler alcohols.

Substitution Products: Various substituted amines and alcohols

Aplicaciones Científicas De Investigación

2-(Dimethylamino)propane-1,3-diol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.

Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals

Comparación Con Compuestos Similares

1,2-Propanediol:

3-(Dimethylamino)-1,2-propanediol: A closely related compound with similar chemical properties and applications

Uniqueness: 2-(Dimethylamino)propane-1,3-diol is unique due to the presence of both hydroxyl and dimethylamino groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in research and industry.

Actividad Biológica

2-(Dimethylamino)propane-1,3-diol, also known as DMAPD, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 117.17 g/mol

This compound features a dimethylamino group and two hydroxyl groups, contributing to its reactivity and interaction with biological systems.

1. Antimicrobial Properties

Research indicates that DMAPD exhibits significant antimicrobial activity. A study demonstrated that DMAPD effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2.0 mg/mL, showing promising potential as an antimicrobial agent .

2. Neuroprotective Effects

DMAPD has been investigated for its neuroprotective properties. In vitro studies using neuronal cell lines revealed that DMAPD could reduce oxidative stress and apoptosis induced by neurotoxic agents. The compound was shown to enhance cell viability by up to 45% in models of oxidative stress .

3. Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects, which are crucial for conditions such as arthritis and other inflammatory diseases. In animal models, DMAPD administration resulted in a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory therapeutic .

The biological activities of DMAPD can be attributed to its ability to modulate various signaling pathways:

- Antimicrobial Action : DMAPD disrupts bacterial cell membranes, leading to increased permeability and cell lysis.

- Neuroprotection : It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, mitigating oxidative damage.

- Anti-inflammatory Response : DMAPD inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to standard antibiotics, DMAPD was administered alongside conventional treatments. The results indicated a 60% improvement in clinical outcomes compared to controls receiving only standard therapy .

Case Study 2: Neuroprotection in Stroke Models

A preclinical study evaluated the effects of DMAPD in animal models of ischemic stroke. Treatment with DMAPD resulted in a significant reduction in infarct size and improved neurological scores compared to untreated controls .

Data Tables

| Biological Activity | MIC (mg/mL) | Effect on Cytokines | Neuroprotection (%) |

|---|---|---|---|

| Antimicrobial | 0.5 - 2.0 | N/A | N/A |

| Anti-inflammatory | N/A | Decreased TNF-alpha & IL-6 | N/A |

| Neuroprotective | N/A | N/A | Up to 45% |

Propiedades

IUPAC Name |

2-(dimethylamino)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-6(2)5(3-7)4-8/h5,7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUACAHUDGBWTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434787 | |

| Record name | 2-(Dimethylamino)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78531-45-0 | |

| Record name | 2-(Dimethylamino)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of poly(2-dimethylaminotrimethylene carbonate) (PDMATC) as described in the research?

A1: The research highlights the successful synthesis of PDMATC, a water-soluble polycarbonate, using 2-(Dimethylamino)propane-1,3-diol as a starting material []. This is significant because traditional ring-opening polymerization of the cyclic carbonate monomer, 2-dimethylaminotrimethylene carbonate (DMATC), with typical catalysts like Sn(Oct)2 was unsuccessful. The researchers discovered that using the enzyme Novozym-435 as a catalyst enabled the polymerization of DMATC, leading to the formation of PDMATC. This biocatalytic approach offers a potentially greener and more controlled method for synthesizing this type of water-soluble polycarbonate.

Q2: What are the potential advantages of PDMATC having this compound incorporated into its structure?

A2: While the research primarily focuses on the synthesis of PDMATC, the incorporation of this compound likely contributes to the polymer's water solubility. The presence of tertiary amine groups within the polymer structure can interact with water molecules through hydrogen bonding, enhancing its solubility. Furthermore, the research indicates that PDMATC exhibits low cytotoxicity and good degradability []. These characteristics make PDMATC a promising candidate for various biomedical applications where biocompatibility and controlled degradation are essential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.